1,2-Dibromo-4,6-difluoro-3-(trifluoromethoxy)benzene
Overview
Description
1,2-Dibromo-4,6-difluoro-3-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy substituents on a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-4,6-difluoro-3-(trifluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,2-difluoro-4-(trifluoromethoxy)benzene.
Bromination: The starting material is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4,6-difluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reagents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with hydroxyl, alkoxy, or amino groups.
Reduction: Formation of difluoro-trifluoromethoxybenzene.
Oxidation: Formation of benzene derivatives with additional functional groups such as carboxylic acids or ketones.
Scientific Research Applications
1,2-Dibromo-4,6-difluoro-3-(trifluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its unique chemical properties.
Biological Research:
Mechanism of Action
The mechanism of action of 1,2-Dibromo-4,6-difluoro-3-(trifluoromethoxy)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites on proteins, enzymes, and nucleic acids, leading to modifications in their structure and function.
Pathways Involved: The compound can participate in redox reactions, nucleophilic substitution, and other chemical transformations that affect cellular processes.
Comparison with Similar Compounds
1,2-Dibromo-4,6-difluoro-3-(trifluoromethoxy)benzene can be compared with other similar compounds:
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Similar in structure but with additional fluorine atoms, leading to different reactivity and applications.
1,2-Dibromo-4-(trifluoromethoxy)benzene: Lacks the additional fluorine atoms, resulting in different chemical properties and reactivity.
1,4-Dibromotetrafluorobenzene: Different substitution pattern on the benzene ring, affecting its chemical behavior and applications.
Properties
IUPAC Name |
2,3-dibromo-1,5-difluoro-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F5O/c8-4-2(10)1-3(11)6(5(4)9)15-7(12,13)14/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACFPOWWITVJIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)Br)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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